(2S)-1-(4-methoxyphenyl)propan-2-ol
Description
An Overview of Chiral Secondary Alcohols as Key Synthons
Chiral secondary alcohols are organic molecules characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to two other carbon atoms and a hydrogen atom. The stereocenter at this carbon atom gives rise to two non-superimposable mirror images, known as enantiomers. These alcohols are highly valued in organic synthesis as they can be readily converted into a wide array of other functional groups, such as ketones, esters, ethers, and amines, while retaining the crucial stereochemical information. This makes them indispensable starting materials for the synthesis of a vast range of complex natural products and pharmaceutical agents where biological activity is often dependent on a specific three-dimensional arrangement of atoms.
The Enantiomeric Purity Imperative in Chemical Synthesis Research
In the realm of chemical synthesis, particularly for bioactive molecules, achieving high enantiomeric purity is not just a goal but a necessity. The two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. eijppr.com One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, exert toxic effects. eijppr.com A tragic historical example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the critical importance of producing single-enantiomer drugs. Regulatory bodies worldwide now mandate strict control over the stereochemical purity of chiral pharmaceuticals. eijppr.com Consequently, the development of synthetic methods that deliver high enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a major focus of contemporary chemical research.
Structural Context of (2S)-1-(4-methoxyphenyl)propan-2-ol as a Chiral Building Block
This compound is a chiral secondary alcohol with the chemical formula C₁₀H₁₄O₂. nih.gov Its structure features a propan-2-ol backbone with a 4-methoxyphenyl (B3050149) group attached to the C1 position. The stereogenic center is located at the C2 carbon, bearing the hydroxyl group. The "(2S)" designation specifies the absolute configuration at this center.
The presence of the 4-methoxyphenyl group, also known as a p-anisyl group, is significant. This electron-donating group can influence the reactivity of the molecule and provides a handle for further chemical transformations. The aromatic ring can participate in various coupling reactions, and the methoxy (B1213986) group can be cleaved to reveal a phenol (B47542) if required.
The utility of this compound as a chiral building block stems from its ability to introduce a specific stereocenter into a target molecule. This is often achieved through the asymmetric reduction of its corresponding prochiral ketone, 4-methoxyphenylacetone (B17817). nih.gov The resulting chiral alcohol can then be used in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Physicochemical Properties of 1-(4-Methoxyphenyl)propan-2-ol (B145594)
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)propan-2-ol |
| CAS Number | 30314-64-8 |
| Appearance | Colorless to light yellow liquid |
Data sourced from PubChem nih.gov
Research Findings on the Synthesis of Chiral 1-(4-methoxyphenyl)propan-2-ol
The enantioselective synthesis of this compound is a key area of research, with a primary focus on the asymmetric reduction of the prochiral ketone, 4-methoxyphenylacetone. Both chemical and biocatalytic methods have been explored to achieve high yields and enantiomeric excess.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols. This method typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively produce one enantiomer over the other. While specific data for the asymmetric hydrogenation of 4-methoxyphenylacetone to this compound is not extensively reported in readily available literature, studies on analogous ketones like acetophenone (B1666503) provide valuable insights. For instance, ruthenium-based catalysts with chiral diamine and bisphosphine ligands have shown to be effective in the asymmetric hydrogenation of acetophenone, with the choice of ligand significantly influencing the enantiomeric excess of the resulting chiral alcohol. mdpi.com
Biocatalytic Reduction
Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Various microorganisms and isolated enzymes have been investigated for the asymmetric reduction of ketones. For example, plant tissues have been shown to reduce prochiral ketones with high enantioselectivity. nih.gov While specific data for the biocatalytic reduction of 4-methoxyphenylacetone to the (S)-enantiomer is limited, studies on the closely related substrate 4'-methoxyacetophenone (B371526) have demonstrated the potential of this approach. The use of immobilized Trigonopsis variabilis cells has been shown to produce (R)-1-(4-methoxyphenyl)ethanol with high yield and excellent enantiomeric excess (>99% ee). rsc.org This suggests that a similar biocatalytic approach could be developed for the synthesis of this compound.
Chiral Separation of 1-(4-Methoxyphenyl)propan-2-ol Enantiomers
The analysis of the enantiomeric purity of 1-(4-methoxyphenyl)propan-2-ol is crucial and is typically performed using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A variety of CSPs are available, with polysaccharide-based phases being particularly common and effective for a wide range of chiral compounds. chromatographyonline.com The choice of the mobile phase, which is a solvent or a mixture of solvents, also plays a critical role in achieving optimal separation.
| Parameter | Condition |
| Column | (S,S) ULMO, 5 µm, 25 cm x 4.6 mm |
| Mobile Phase | (98.5/1.5) n-Heptane/1,2-Dimethoxyethane |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
This table presents an example of HPLC conditions used for the separation of 1-(4-methoxyphenyl)-2-propanol enantiomers.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2S)-1-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
TXIWFQCAXKAOBZ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 2s 1 4 Methoxyphenyl Propan 2 Ol and Analogous Chiral Aryl Propanols
Chemoenzymatic and Biocatalytic Approaches to Chiral Aryl Alcohols
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral molecules. nih.gov The high selectivity, efficiency, and environmentally benign nature of enzymes make them ideal catalysts for asymmetric synthesis. nih.govnih.gov
Alcohol Dehydrogenase-Catalyzed Bioreduction of Prochiral Ketones
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity. This approach is widely utilized for the synthesis of chiral aryl alcohols. The process typically involves the reduction of a prochiral ketone, such as 4-methoxyphenylacetone (B17817), using an ADH in the presence of a sacrificial cosubstrate, like isopropanol (B130326), for cofactor regeneration (e.g., NAD(P)H).
Microorganisms are a rich source of diverse ADHs. For instance, whole cells of E. coli expressing recombinant ADHs from sources like Ralstonia sp. (RasADH) have been shown to effectively catalyze the bioreduction of various aromatic ketones. researchgate.net Similarly, ADHs from organisms like Lactobacillus kefri are used in the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols that serve as building blocks for pharmaceuticals. nih.gov The performance of these enzymes can be remarkable, often achieving high conversions and excellent enantiomeric excess (ee).
| Enzyme Source | Substrate | Product Enantioselectivity | Reference |
| Rhodotorula glutinis | 2-Methyl benzophenone | >99% ee (S) | nih.gov |
| E. coli expressing RasADH | Aromatic Ketones | >90% ee | researchgate.net |
| Lactobacillus kefri P2 | Prochiral Ketones | High ee | nih.gov |
Lipase-Mediated Kinetic Resolution Processes
Lipases are another class of versatile enzymes widely employed in the synthesis of chiral compounds through the kinetic resolution of racemates. In a typical lipase-mediated kinetic resolution of a racemic alcohol like (±)-1-(4-methoxyphenyl)propan-2-ol, one enantiomer is selectively acylated in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Lipases from various sources, including Pseudomonas fluorescens, Pseudomonas cepacia (PCL), and Candida antarctica Lipase (B570770) B (CAL-B), have been successfully used for the resolution of aromatic alcohols and their derivatives. nih.gov For example, the kinetic resolution of racemic 2-(p-{[(p-methoxyphenyl)methoxy]methyl}phenyl)propanol using lipase from Burkholderia cepacia yielded the (S)-acetate with 98% ee and the (R)-alcohol with >99% ee. nih.gov Chemoenzymatic routes utilizing lipase-catalyzed kinetic resolution have been reported for precursors of drugs like Tamsulosin, which involves the resolution of (±)-1-(4-methoxyphenyl)propan-2-amine, a close structural analog. rsc.org
| Lipase Source | Substrate Type | Process | Key Finding | Reference |
| Pseudomonas fluorescens | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | Excellent ee values at ~50% conversion. | nih.gov |
| Burkholderia cepacia (lipase-PS) | 2-(p-{[(p-methoxyphenyl)methoxy]methyl}phenyl)propanol | Transesterification | (S)-acetate (98% ee), (R)-alcohol (>99% ee). | nih.gov |
| Candida antarctica Lipase B (CAL-B) | (±)-1-(4-methoxyphenyl)propan-2-amine | Kinetic Resolution | Successful resolution of the amine precursor. | rsc.org |
Whole-Cell Biocatalysis and Fermentation Techniques
Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes, including lower cost, elimination of tedious enzyme purification, and inherent cofactor regeneration systems. nih.gov Whole-cell systems are frequently used for the asymmetric reduction of prochiral ketones to furnish chiral alcohols. nih.gov
Various microorganisms, including yeasts like Saccharomyces cerevisiae and bacteria such as E. coli and Rhodotorula rubra, are effective whole-cell biocatalysts. nih.govrsc.orgnih.gov Fermentation processes using these microorganisms can directly convert a starting ketone into the desired chiral alcohol. For instance, baker's yeast (S. cerevisiae) has been used in fermentation to produce chiral alcohol intermediates. rsc.org The efficiency of these systems can be very high; for example, a recombinant E. coli whole-cell biocatalyst designed for ethanol (B145695) production from cellulose (B213188) achieved a theoretical yield of over 95%. nih.gov While this example is for a different process, it highlights the potential of engineered whole-cell systems.
Enhanced Bioreduction Strategies via Co-Cultivation with Natural Deep-Eutectic Solvents
The reaction environment can significantly impact the efficiency and selectivity of biocatalytic reductions. Natural Deep-Eutectic Solvents (NADES) have emerged as green and biocompatible co-solvents that can enhance biocatalytic processes. rsc.org These solvents are mixtures of natural compounds like choline (B1196258) chloride and sugars or urea. researchgate.netmdpi.com
A notable strategy involves using NADES with a dual function: as a co-solvent to improve substrate solubility and enzyme stability, and as a source of reactants for cofactor regeneration. rsc.org For example, a choline chloride-glucose NADES was employed in the continuous-flow reduction of a prochiral ketone using immobilized whole cells of Rhodotorula rubra. rsc.org The glucose in the NADES served as the source for cofactor regeneration. rsc.org Similarly, the use of deep eutectic solvents (DES) as co-solvents has been shown to increase the enantiomeric excess in the bioreduction of aromatic ketones catalyzed by whole E. coli cells. researchgate.net
Asymmetric Catalytic Strategies for Chiral Aryl Propanols
Alongside biocatalysis, asymmetric metal-catalyzed hydrogenation provides a powerful and efficient route to enantiopure chiral alcohols from prochiral ketones. mdpi.com
Homogeneous Asymmetric Hydrogenation and Transfer Hydrogenation
Homogeneous asymmetric hydrogenation and transfer hydrogenation are premier methods for the enantioselective reduction of prochiral ketones, including acetophenone (B1666503) derivatives. mdpi.com These reactions typically employ transition metal complexes, often based on ruthenium or iron, with chiral ligands. researchgate.netacs.org
In asymmetric transfer hydrogenation (ATH), a hydrogen donor like isopropanol or formic acid is used instead of molecular hydrogen. researchgate.netresearchgate.net Ruthenium(II) complexes with chiral ligands, such as those derived from (S,S)-Ts-DPEN, are highly effective catalysts for the ATH of aromatic ketones. researchgate.netsigmaaldrich.com These reactions can achieve nearly quantitative conversions and high enantioselectivities for a range of substituted acetophenones, including p-methoxyacetophenone. researchgate.net Iron-based catalysts have also been developed and show high activity for the ATH of acetophenone. acs.org The reaction conditions, such as temperature and the choice of base, can be optimized to maximize both conversion and enantioselectivity. researchgate.net
| Catalyst System | Substrate | Conversion | Enantiomeric Excess (ee) | Reference |
| [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ / Chiral bis(phosphinite) ligand | p-Methoxyacetophenone | ~98% (at 82 °C) | 80% | researchgate.net |
| trans-[Fe(CO)(Br)(PNNP)][BPh₄] | Acetophenone | High | Not specified | acs.org |
| RuCl₂(PPh₃)₃ / PHOX ligand | Acetophenone derivatives | High | Moderate to good | researchgate.net |
| Bisphosphine/diamine-Ru complexes | Acetophenone | High | up to 43% (R) | mdpi.com |
Heterogeneous Catalysis in Enantioselective Transformations
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and recycling. While specific examples for the direct asymmetric synthesis of (2S)-1-(4-methoxyphenyl)propan-2-ol using heterogeneous catalysts are not extensively documented, the principles can be illustrated through related transformations. For instance, the hydrogenation of prochiral ketones is a key reaction for producing chiral alcohols.
One example of heterogeneous catalysis in a related synthesis is the use of Raney nickel for the catalytic hydrogenation of methoxypropiophenone to yield 1-(4-methoxyphenyl)propanol. google.com Although this produces the constitutional isomer and is not described as enantioselective, it highlights the use of a recyclable heterogeneous catalyst in the synthesis of a similar structural backbone. google.com
Furthermore, copper(I)-exchanged zeolites, such as CuI-USY, have demonstrated efficacy as heterogeneous catalysts in the homocoupling of aryl boronic acids, including 4-methoxyphenyl (B3050149) boronic acid. nih.gov While this reaction leads to biaryl compounds, the use of a solid-supported catalyst that can be readily recovered and reused showcases the potential of heterogeneous systems in transformations involving the 4-methoxyphenyl moiety. nih.gov The development of chiral versions of such solid-supported catalysts could pave the way for direct heterogeneous asymmetric synthesis of chiral aryl propanols.
Organocatalytic Approaches to Chiral Alcohol Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. These catalysts are often metal-free, less sensitive to air and moisture, and can provide high levels of enantioselectivity. The synthesis of chiral aryl alcohols, a class to which this compound belongs, can be achieved through various organocatalytic strategies. chemicalbook.com
For example, chiral phosphoric acids have been successfully employed in the enantioselective synthesis of axially chiral compounds and other complex molecules. scielo.org.mx These Brønsted acid catalysts can activate substrates towards nucleophilic attack, controlling the stereochemical outcome. While a direct application to the synthesis of this compound is not explicitly detailed in the provided literature, the general principles of organocatalytic asymmetric reduction of the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one, would be a viable synthetic route.
Cooperative Catalysis for Stereoselective C-C Bond Formation
Cooperative catalysis involves the simultaneous use of two or more catalysts that work in concert to achieve a transformation with high efficiency and stereoselectivity. This approach can enable reactions that are not possible with a single catalyst.
An example of cooperative catalysis is the use of a chiral phosphoric acid and a chiral iridium complex in the asymmetric amination of alcohols. wikipedia.org In this system, the iridium catalyst facilitates a "borrowing hydrogen" mechanism, while the chiral phosphoric acid controls the stereoselectivity of the subsequent C-N bond formation. wikipedia.org Although this example leads to a chiral amine, the underlying principle of combining a transition metal catalyst with an organocatalyst to control the stereochemistry of a reaction involving a chiral alcohol intermediate is a powerful strategy that could be adapted for the synthesis of this compound.
Chiral Auxiliary-Based Synthetic Routes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. libretexts.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. libretexts.org
Diastereomeric Salt Formation and Separation Methods
One of the classical and still widely used methods for resolving a racemic mixture of a chiral alcohol is through the formation of diastereomeric salts. researchgate.netresearchgate.net Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. However, by reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, a mixture of diastereomers is formed. Diastereomers have different physical properties and can therefore be separated.
For the resolution of racemic 1-(4-methoxyphenyl)propan-2-ol (B145594), one could first convert the alcohol into a derivative containing an acidic functional group, such as a phthalate (B1215562) half-ester. This is achieved by reacting the alcohol with phthalic anhydride (B1165640). The resulting racemic carboxylic acid derivative can then be treated with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. researchgate.netresearchgate.net Due to their different solubilities, these salts can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acid derivative, from which the pure enantiomer of the alcohol can be obtained by hydrolysis.
| Resolving Agent | Diastereomer Separation Method | Outcome | Reference |
| (R)- or (S)-1-phenylethylamine | Fractional Crystallization | Separation of diastereomeric salts | researchgate.netresearchgate.net |
| (+)-Tartaric acid | Fractional Crystallization | Resolution of racemic amines | researchgate.net |
Covalent Diastereomer Formation and Chromatographic Resolution
An alternative to diastereomeric salt formation is the formation of covalent diastereomers, which can then be separated by chromatography. This involves reacting the racemic alcohol with a chiral derivatizing agent to form a mixture of diastereomeric esters or ethers.
A relevant example is the enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol. researchgate.net In this process, a lipase such as Candida antarctica lipase B (CAL-B) is used to selectively acylate one of the enantiomers of the alcohol in the presence of an acyl donor like vinyl propionate. researchgate.net This results in a mixture of the acylated (and now diastereomeric) ester and the unreacted enantiomer of the alcohol, which can then be separated by chromatography. Although this is an example of kinetic resolution, the principle of forming a diastereomeric product that is separable from the remaining enantiomer is applicable. The separated ester can then be hydrolyzed to yield the other enantiomer of the alcohol.
| Chiral Reagent/Catalyst | Separation Method | Outcome | Reference |
| Lipase (e.g., CAL-B) | Chromatography | Kinetic resolution of a racemic alcohol | researchgate.net |
| Mosher's acid | NMR analysis/Chromatography | Formation of diastereomeric esters for analysis and separation | researchgate.net |
Cleavage of Chiral Auxiliaries to Yield Enantiopure Alcohols
Once the desired stereocenter has been established through the influence of a chiral auxiliary, the auxiliary must be removed to yield the final enantiopure alcohol. libretexts.orgresearchgate.net The conditions for cleavage must be chosen carefully to avoid racemization of the product.
A widely used class of chiral auxiliaries are the Evans oxazolidinones. After a stereoselective alkylation or aldol (B89426) reaction, the N-acyl group containing the newly formed stereocenter is cleaved from the oxazolidinone auxiliary. researchgate.net Common methods for cleavage include hydrolysis with lithium hydroxide (B78521) or lithium hydroperoxide, or reduction with lithium borohydride (B1222165) to yield the corresponding alcohol. researchgate.net The choice of reagent depends on the desired final product (carboxylic acid or alcohol) and the need to avoid epimerization. The chiral auxiliary can typically be recovered in high yield for reuse. libretexts.org
| Auxiliary | Cleavage Reagent | Product Type | Reference |
| Evans Oxazolidinone | Lithium Hydroxide (LiOH) | Carboxylic Acid | researchgate.net |
| Evans Oxazolidinone | Lithium Borohydride (LiBH4) | Alcohol | researchgate.net |
| Pseudoephedrine Amide | Nucleophilic Cleavage | Carboxylic Acid, Aldehyde, Ketone, or Alcohol | libretexts.org |
Enantioconvergent Transformations and Dynamic Kinetic Resolution in the Synthesis of Chiral Secondary Alcohols
The synthesis of enantiomerically pure chiral secondary alcohols, such as this compound, is of significant interest in the pharmaceutical and fine chemical industries. nih.gov Enantioconvergent transformations and dynamic kinetic resolution (DKR) have emerged as powerful strategies to overcome the inherent 50% yield limitation of classical kinetic resolution of racemates. nih.gov
Strategies for Racemic Secondary Alcohol Deracemization
Deracemization is an elegant process that converts a racemic mixture into a single enantiomer, aiming for a theoretical yield of 100%. nih.gov This can be achieved through various strategies that involve the transformation of both enantiomers through stereocomplementary pathways. nih.gov
A more advanced and atom-economical strategy utilizes one or two enzymes that guide the transformation of both enantiomers through stereocomplementary pathways involving retention and inversion of configuration. nih.gov For instance, the deracemization of secondary alcohols can be accomplished through the enantioconvergent hydrolysis of their corresponding sulfate (B86663) esters using a combination of a retaining aryl sulfatase and an inverting alkyl sulfatase with opposite enantiopreferences. nih.gov Another approach employs a single mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH). researchgate.net This enzyme facilitates the nonstereoselective oxidation of the racemic alcohol to a ketone, followed by a highly stereoselective reduction to yield the desired (S)-alcohol. researchgate.net By carefully controlling the concentrations of acetone (B3395972) and 2-propanol as cosubstrates, the stereoselectivities of the oxidation and reduction steps can be fine-tuned. researchgate.net
Visible-light-driven deracemization offers a novel approach, utilizing a heterogeneous dehydrogenation photocatalyst and a chiral homogeneous hydrogenation catalyst. nih.gov This tandem system converts racemic aryl alkyl alcohols into their enantiomerically enriched forms with light as the sole energy source, avoiding the need for stoichiometric oxidants or reductants. nih.gov
Metal/Lipase-Co-catalyzed Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) combines the enantioselectivity of an enzyme with a catalyst that continuously racemizes the less reactive enantiomer in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiopure product. mdpi.com Lipases are frequently employed in the DKR of racemic alcohols, catalyzing either hydrolysis or esterification reactions. mdpi.com
A common DKR setup involves the use of a lipase, such as the immobilized lipase B from Candida antarctica (CAL-B), in conjunction with a metal catalyst for the racemization of the unreacted alcohol. mdpi.com Ruthenium complexes have been traditionally used for this purpose. mdpi.comthieme-connect.com More recently, in a move towards greater sustainability, iron complexes have been shown to be effective co-catalysts for the DKR of racemic secondary alcohols, although they may require higher reaction temperatures compared to their precious metal counterparts. mdpi.comthieme-connect.com Other metals like vanadium and aluminum have also been explored in combination with lipases for DKR processes. mdpi.comnih.gov
The scope of metal/lipase co-catalyzed DKR has been expanded to include challenging substrates such as allylic alcohols and biaryl diols. mdpi.com The choice of acyl donor is also a critical parameter, with reagents like p-chlorophenyl acetate (B1210297) being commonly used. mdpi.com
| Catalyst System | Substrate Type | Acyl Donor | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Iron Complex / CAL-B | Secondary Alcohols | p-Chlorophenyl acetate | 68-95 | 92-99 | mdpi.com |
| Ru-Complex / Lipase | Secondary Alcohols | - | - | - | mdpi.com |
| V-MPS4 / Lipase | Tertiary Cyclohexenols | - | - | - | mdpi.com |
| Aluminum / Lipase | Secondary Alcohols | - | - | - | nih.gov |
| Iron Complex / Novozym 435 | Secondary Benzylic/Aliphatic Alcohols | p-Chlorophenyl hexanoate | 42-94 | 80-99 | thieme-connect.com |
Enantioconvergent β-Arylation and β-Alkylation Strategies
Enantioconvergent strategies aim to transform a racemic starting material into a single enantiomer of a product that has a different chemical structure. This is distinct from deracemization, where the product is an enantiomer of the starting material.
A notable example is the enantioconvergent β-arylation of racemic secondary benzylic alcohols. nih.gov This process, which utilizes a "borrowing hydrogen" strategy, allows for the selective functionalization of a β-C-H bond on the alkyl side chain of the alcohol. nih.gov Under the cooperative catalysis of palladium and ruthenium complexes, racemic secondary alcohols can react with aryl bromides to produce enantioenriched chiral 1,2-diaryl alcohols. nih.gov This method provides an expedient route to expand the chemical diversity of alcohols. nih.gov
Similarly, an enantioconvergent alkylation of o-disubstituted aryl ketones with racemic secondary alcohols has been developed. nih.gov This reaction is mediated by a commercially available iridium catalyst and also proceeds via a hydrogen borrowing mechanism, yielding highly enantioenriched β-substituted ketone products. nih.gov
More recently, the direct enantioconvergent upgrading of racemic secondary alcohols to enantioenriched tertiary alcohols has been achieved through nickel/N-heterocyclic carbene catalysis. acs.org This process involves a dehydrogenation step using phenyl triflate as a mild oxidant, followed by the asymmetric addition of arylboronic esters to the transiently formed ketone. acs.org
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of chiral alcohols like this compound to develop more sustainable and environmentally friendly processes.
Atom Economy and E-factor Considerations in Biocatalytic Cascades
Atom economy and the E-factor (Environmental factor) are key metrics for evaluating the sustainability of a chemical process. acs.orgacs.org Biocatalytic cascades, which involve multiple enzymatic steps in a single pot, are particularly well-suited for optimizing these metrics. acs.orgacs.org
For the synthesis of all four stereoisomers of 4-methoxyphenyl-1,2-propanediol, a precursor to compounds like this compound, stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases have been employed in a one-pot, two-step cascade. acs.orgacs.org A key innovation in this system is the implementation of a self-sufficient cascade through coproduct recycling. acs.orgacs.org The NADPH consumed in the reduction step is regenerated by the same alcohol dehydrogenase using an auxiliary substrate, which in turn can be recycled back into the first step. acs.orgacs.org This clever design can increase the atom economy to as high as 99.9%. acs.orgacs.org
Furthermore, conducting the reaction in a hydrophobic microaqueous reaction system can lead to high space-time yields and facilitates product crystallization. acs.org The ability to separate the product by filtration and reapply any excess substrate significantly reduces the E-factor, potentially bringing it close to 1. acs.org
| Metric | Biocatalytic Cascade (Sequential Mode) | Biocatalytic Cascade (Simultaneous Mode with Recycling) |
| Atom Economy | 57% | 99% |
| E-factor | Potentially close to 1 | Potentially close to 1 |
Solvent-Free and Microwave-Assisted Reactions for Chiral Alcohol Synthesis
Minimizing or eliminating the use of organic solvents is a core principle of green chemistry. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. The enantioselective reduction of ketones to chiral alcohols has been demonstrated under solvent-free conditions. cmu.edu For example, the reduction of ketone inclusion compounds within an optically active host using a BH3-ethylenediamine complex in the solid state can produce chiral alcohols with moderate enantiomeric excess. cmu.edu
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. youtube.com This technique has been successfully applied to a variety of transformations, including the synthesis of chiral oxazolines from chiral β-amino alcohols under solvent-free or concentrated solution conditions. rsc.org Microwave irradiation has also been employed for the transfer hydrogenation of carbonyl compounds using an Fe3O4–SiO2–Ru(OH)x catalyst and isopropyl alcohol as the hydrogen source, yielding the corresponding alcohols in good to excellent yields. acs.org While direct microwave-assisted synthesis of this compound is not explicitly detailed in the provided context, the successful application of this technology to similar transformations suggests its potential for developing a more rapid and efficient synthesis. acs.orgntu.edu.tw
Evaluation of Process Greenness Using Metric Tools
The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical and fine chemical industries. For high-value intermediates like enantiopure this compound and its analogs, moving beyond traditional metrics like reaction yield to a more holistic evaluation of a process's environmental footprint is critical. Green chemistry metrics provide quantitative tools to assess the efficiency and environmental impact of a chemical process, guiding chemists toward more sustainable and cost-effective manufacturing. acsgcipr.orgacsgcipr.orgacsgcipr.org Key metrics include Atom Economy (AE), the Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
Key Green Chemistry Metrics:
Atom Economy (AE): Introduced by Barry Trost, AE measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. It assumes 100% theoretical yield and is calculated as:
AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% Ideal reactions, such as additions, have a 100% atom economy, while substitutions and eliminations generate stoichiometric byproducts, lowering their AE.
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by relating the mass of waste generated to the mass of the product. wiley-vch.de It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) Unlike AE, the E-Factor accounts for reaction yield, solvent losses, and waste from reagents and workup procedures. A lower E-Factor signifies a greener process. youtube.comrsc.org
Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is a comprehensive metric that considers all materials put into a process to obtain a certain mass of the final product. acsgcipr.orgacsgcipr.org The calculation is:
PMI = Total Mass Input (kg) / Mass of Product (kg) The total mass input includes reactants, solvents, reagents, and process water. PMI is a powerful tool for benchmarking and improving sustainability in pharmaceutical manufacturing, where solvent use is a major contributor to waste. acsgcipr.orgacs.org
The synthesis of chiral alcohols often involves steps that generate significant waste, leading to high E-Factors and PMIs. For instance, classical resolutions discard at least 50% of the material, and the use of stoichiometric reducing agents and extensive purification steps further inflates the waste generated. Biocatalytic methods, such as the asymmetric reduction of prochiral ketones, present a greener alternative by offering high selectivity under mild conditions, often in aqueous media. rsc.orgnih.govnih.govmagtech.com.cn
Case Study: Biocatalytic Reduction of Prochiral Aromatic Ketones
A study on the alcohol dehydrogenase from Rhodococcus sp. R6 (RhADH) highlights the potential of biocatalysis for the green synthesis of chiral aromatic alcohols analogous to this compound. nih.gov The enzyme demonstrated high activity and excellent enantioselectivity in the reduction of various acetophenone derivatives. The data below illustrates the efficiency of this biocatalytic system. nih.gov
Table 1: Asymmetric Reduction of Various Prochiral Ketones Using RhADH
| Substrate (Prochiral Ketone) | Product (Chiral Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| 2-Hydroxyacetophenone | (R)-1-Phenyl-1,2-ethanediol | >99 | >99 | R |
| Acetophenone | (R)-1-Phenylethanol | >99 | >99 | R |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | >99 | R |
| 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >99 | >99 | R |
Data sourced from: Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. nih.gov
This biocatalytic approach, achieving over 99% conversion and >99% ee for multiple substrates, showcases a highly efficient and selective pathway that minimizes the formation of byproducts and eliminates the need for chiral resolving agents. nih.gov
Illustrative Metric Calculation for Biocatalytic Synthesis
Assumptions for the asymmetric reduction of 10 g of 1-(4-methoxyphenyl)propan-2-one:
Reaction: Bioreduction using a ketoreductase with isopropanol as a co-substrate for cofactor regeneration.
Yield: 95% (9.5 g of product).
Materials:
Substrate: 10 g
Isopropanol: 50 mL (approx. 39.5 g)
Aqueous Buffer: 200 mL (200 g)
Extraction Solvent (Ethyl Acetate): 2 x 100 mL (approx. 180 g)
Drying Agent (MgSO₄): 10 g
Enzyme (catalytic amount, negligible mass for this calculation)
E-Factor Calculation:
Total Input: 10 + 39.5 + 200 + 180 + 10 = 439.5 g
Product Mass: 9.5 g
Total Waste: 439.5 g (Input) - 9.5 g (Product) = 430 g
E-Factor: 430 g / 9.5 g ≈ 45
PMI Calculation:
PMI: 439.5 g / 9.5 g ≈ 46
These values, while illustrative, are significantly lower than those for many traditional multi-step pharmaceutical syntheses, which can have E-Factors and PMIs in the hundreds or even thousands. acs.org
Table 2: Typical E-Factor and Process Mass Intensity (PMI) Values by Industry Sector
| Industry Sector | Annual Production (tons) | E-Factor (kg waste/kg product) | PMI (kg input/kg product) |
|---|---|---|---|
| Oil Refining | 10⁶ - 10⁸ | <0.1 | ~1 |
| Bulk Chemicals | 10⁴ - 10⁶ | <1 - 5 | ~2 - 6 |
| Fine Chemicals | 10² - 10⁴ | 5 - 50 | 6 - 51 |
| Pharmaceuticals | 10 - 10³ | 25 - >100 | 26 - >101 |
Adapted from literature on green chemistry metrics. wiley-vch.deacs.orgtudelft.nl
The comparison in Table 2 underscores the waste challenge in the pharmaceutical sector. The application of green metric tools is essential for identifying process hotspots—such as solvent use in purification—and driving innovation towards more sustainable methods like biocatalysis for the synthesis of this compound and related chiral molecules. tudelft.nl
Advanced Analytical Methodologies for the Stereochemical Characterization of 2s 1 4 Methoxyphenyl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration and Enantiomeric Excess Determination
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. researchgate.net In the context of chiral analysis, specific NMR methods are used to differentiate between enantiomers by converting them into diastereomers or by using chiral additives that induce diastereomeric environments.
Mosher's Method and ¹H NMR Anisotropy Effects
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. nih.gov The method involves the derivatization of the chiral alcohol, in this case, (2S)-1-(4-methoxyphenyl)propan-2-ol, with a chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.govwikipedia.org This reaction creates a mixture of diastereomeric esters.
The underlying principle of Mosher's method lies in the magnetic anisotropy effect of the phenyl group in the MTPA moiety. rsc.orgyoutube.com This effect causes the protons near the newly formed diastereomeric center to experience different magnetic environments, leading to distinct chemical shifts in the ¹H NMR spectrum. nih.govyoutube.com By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the original alcohol can be deduced. nih.gov A systematic analysis of the differences in chemical shifts (Δδ = δS - δR) for various protons in the molecule provides a reliable assignment of the stereocenter. dntb.gov.ua
Chiral Solvating Agents in NMR Analysis
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs) in NMR analysis. acs.org CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.orgnih.gov This interaction is sufficient to induce chemical shift non-equivalence between the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. acs.orgrsc.org
The formation of these diastereomeric complexes relies on weak intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. acs.org The effectiveness of a CSA depends on its ability to create a significantly different magnetic environment for each enantiomer. For alcohols like this compound, CSAs containing aromatic rings and hydrogen bond donors/acceptors can be particularly effective. rsc.orgunipi.it
Resin-Bound Chiral Derivatizing Agents for In-situ NMR
A more recent advancement in NMR-based chiral analysis is the use of resin-bound chiral derivatizing agents. dntb.gov.uanih.gov This methodology combines the principles of derivatization with the convenience of solid-phase chemistry. The chiral derivatizing agent, such as MTPA, is covalently attached to a polymer resin. nih.gov
The analysis is performed by simply adding the resin-bound CDA to an NMR tube containing the chiral analyte. nih.gov The derivatization reaction occurs in-situ, and because the CDA is bound to the solid support, no purification is required before acquiring the NMR spectrum. nih.gov This "mix and shake" approach simplifies the experimental workflow and is amenable to microscale analysis. hebmu.edu.cn High-resolution magic angle spinning (HR-MAS) NMR can be employed to obtain high-quality spectra of the resin-bound diastereomers. nih.gov
Chromatographic Techniques for Enantiomer Separation and Purity Assessment
Chromatographic methods are indispensable for the separation and quantification of enantiomers, providing a direct measure of enantiomeric purity. nih.govrsc.orgwikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. nih.govamericanpharmaceuticalreview.comchromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP). chromatographyonline.combgb-analytik.com CSPs are composed of a chiral selector that is immobilized onto a solid support, typically silica (B1680970) gel. bgb-analytik.com
The separation mechanism is based on the differential interaction between the enantiomers of the analyte and the chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities. bgb-analytik.com This results in different retention times for the two enantiomers, allowing for their separation and quantification. bgb-analytik.com For the analysis of this compound, various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), could be employed. bgb-analytik.comhplc.eu The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for optimizing the separation. sigmaaldrich.com
Table 1: Example of Chiral HPLC Parameters for a Related Compound
| Parameter | Value |
| Column | (S,S) ULMO, 5 µm, 25 cm x 4.6 mm registech.com |
| Mobile Phase | (98.5/1.5) n-Heptane/1,2-Dimethoxyethane registech.com |
| Flow Rate | 1.0 mL/min registech.com |
| Detection | UV 254 nm registech.com |
| k'1 | 5.33 registech.com |
| α | 1.28 registech.com |
This table presents data for 1-(4-Methoxyphenyl)-2-propanol, a closely related compound, to illustrate typical chiral HPLC conditions. registech.com
Thin-Layer Chromatography (TLC) with Advanced Detection Methods
While HPLC is the gold standard, Thin-Layer Chromatography (TLC) can also be adapted for chiral separations. Chiral TLC plates, where the silica gel is impregnated with a chiral selector, are available. Alternatively, a chiral mobile phase additive can be used with a standard TLC plate.
Although historically considered a less quantitative technique, modern TLC, coupled with advanced detection methods like densitometry, can provide reliable enantiomeric purity assessment. High-performance TLC (HPTLC) offers improved resolution and sensitivity. For compounds like this compound, visualization can be achieved using UV light, and the separated spots can be quantified. While not as precise as HPLC for determining high enantiomeric excess values, chiral TLC is a valuable tool for rapid screening and reaction monitoring.
Chiroptical Spectroscopy for Enantiomeric Excess Evaluation
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com These methods are powerful for determining the enantiomeric purity of a sample. mdpi.com
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by a chiral substance. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This characteristic makes CD spectroscopy a highly effective tool for the evaluation of enantiomeric excess.
In the context of this compound, the aromatic chromophore (4-methoxyphenyl group) is expected to give rise to distinct electronic transitions that can be probed by CD spectroscopy. The interaction of this chromophore with the chiral center at the C2 position results in characteristic Cotton effects in the CD spectrum.
The determination of enantiomeric excess in a sample of 1-(4-methoxyphenyl)propan-2-ol (B145594) involves creating a calibration curve. This is achieved by preparing a series of samples with known enantiomeric excesses, ranging from the pure (2S)-enantiomer (100% ee) to the racemic mixture (0% ee) and the pure (2R)-enantiomer (-100% ee). The CD signal intensity at a specific wavelength (typically at the maximum of a Cotton effect) is then plotted against the known ee. nih.gov A linear relationship is generally observed, which can be described by the equation:
ΔA = ε * c * l * (ee/100)
where ΔA is the circular dichroism, ε is the molar circular dichroism coefficient, c is the concentration, l is the path length, and ee is the enantiomeric excess. mdpi.com This calibration curve can then be used to determine the ee of an unknown sample of 1-(4-methoxyphenyl)propan-2-ol by measuring its CD signal.
Table 1: Illustrative Calibration Data for CD Spectroscopic Determination of Enantiomeric Excess of 1-(4-Methoxyphenyl)propan-2-ol
| Sample | Known Enantiomeric Excess (%) | CD Signal (mdeg) at λmax |
|---|---|---|
| 1 | 100% (S) | +50.2 |
| 2 | 80% (S) | +40.1 |
| 3 | 60% (S) | +30.0 |
| 4 | 40% (S) | +20.3 |
| 5 | 20% (S) | +10.1 |
| 6 | 0% (Racemate) | 0.0 |
| 7 | -20% (R) | -9.9 |
| 8 | -40% (R) | -20.1 |
| 9 | -60% (R) | -30.2 |
| 10 | -80% (R) | -40.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mass Spectrometry (MS) Techniques for Chiral Analysis
While mass spectrometry is inherently "chirally blind" as enantiomers have identical masses, it can be adapted for chiral analysis through the use of chiral selectors or derivatizing agents. acs.orgpolyu.edu.hk
A powerful strategy for determining the enantiomeric composition of chiral alcohols via mass spectrometry involves competing enantioselective acylation (CEA). This kinetic resolution method relies on the differential reaction rates of the two enantiomers of the alcohol with a chiral acylating agent.
The general procedure for analyzing a sample of 1-(4-methoxyphenyl)propan-2-ol would be as follows:
A non-racemic chiral acylating agent is added to the sample containing both (2S)- and (2R)-1-(4-methoxyphenyl)propan-2-ol.
The acylation reaction is allowed to proceed for a specific time, but not to completion. Due to stereochemical differences, one enantiomer will react faster than the other, leading to the formation of two diastereomeric esters at different concentrations.
The reaction mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS). The diastereomeric esters, having different physical properties, can be separated by a standard (achiral) LC column.
The mass spectrometer is used as a detector to quantify the amounts of the two diastereomeric products. The ratio of these products is directly related to the initial enantiomeric excess of the alcohol.
By analyzing the ratio of the formed diastereomeric esters, the enantiomeric excess of the original alcohol sample can be accurately calculated. This method offers high sensitivity and is applicable to a wide range of chiral alcohols. nih.gov
Table 2: Representative LC/MS Data for a Competing Enantioselective Acylation Experiment
| Compound | Retention Time (min) | [M+H]+ (m/z) | Peak Area |
|---|---|---|---|
| Diastereomeric Ester 1 (from (2S)-alcohol) | 8.5 | 329.15 | 1,250,000 |
Note: The data is hypothetical, assuming reaction with a chiral acylating agent like N-Boc-L-proline. The enantiomeric excess would be calculated from the ratio of the peak areas.
Differential Ion Mobility Spectrometry (DMS), also known as High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is an ion mobility technique that separates ions in the gas phase based on their different mobilities in high and low electric fields. mdpi.comnih.gov When coupled with mass spectrometry, DMS-MS provides an additional dimension of separation, which can be exploited for chiral analysis. researchgate.net
For the analysis of this compound, the enantiomers are first derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers, having distinct three-dimensional structures, will exhibit different mobilities in the DMS cell.
The analytical workflow would be:
Chiral Derivatization: The sample of 1-(4-methoxyphenyl)propan-2-ol is reacted with a chiral derivatizing agent to form diastereomeric derivatives.
Ionization: The diastereomeric derivatives are ionized, typically using electrospray ionization (ESI).
DMS Separation: The ions are introduced into the DMS cell. An asymmetric waveform is applied across the electrodes. As the ions are transported through the cell, they are separated based on their differential mobility. A specific compensation voltage (CoV) is applied to allow only ions with a particular mobility to pass through to the mass spectrometer.
MS Detection: By scanning the compensation voltage, the different diastereomers can be selectively transmitted and detected by the mass spectrometer. The signal intensity for each diastereomer is then used to determine the enantiomeric excess of the original alcohol.
This technique offers high selectivity and can significantly reduce chemical noise, leading to improved sensitivity and accuracy in quantification. mdpi.comnih.gov
Table 3: Hypothetical DMS-MS Parameters for the Analysis of Chiral Derivatives of 1-(4-methoxyphenyl)propan-2-ol
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Separation Voltage (SV) | 3500 V |
| Compensation Voltage (CoV) for Diastereomer 1 | 4.5 V |
| Compensation Voltage (CoV) for Diastereomer 2 | 6.2 V |
| Monitored m/z | (Mass of derivative) |
| Result | |
| Signal Intensity at CoV 4.5 V | 9.8 x 10^5 cps |
Note: The data presented is for illustrative purposes to demonstrate the principle of separation by DMS. The enantiomeric excess is determined from the ratio of signal intensities at the respective optimal compensation voltages.
Applications of 2s 1 4 Methoxyphenyl Propan 2 Ol in Advanced Organic Synthesis Research
Role as a Chiral Building Block in Stereoselective Total Synthesis
The fundamental utility of (2S)-1-(4-methoxyphenyl)propan-2-ol in stereoselective total synthesis lies in its capacity to act as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. After fulfilling its role, the auxiliary can be removed and often recycled. The inherent chirality of this compound allows for the transfer of stereochemical information, enabling the synthesis of enantiomerically pure target molecules.
Research has demonstrated the use of related chiral alcohols in the total synthesis of complex natural products. For instance, the core principles of using chiral auxiliaries have been applied to the synthesis of molecules like (-)-bucidarasin A, where a different chiral building block dictates the stereochemistry of multiple subsequent steps, including hydrogenations and cycloadditions. While specific examples detailing the total synthesis of a major natural product using this compound are not prominently documented in major literature, its structural motifs are analogous to those used in established asymmetric syntheses. The p-methoxyphenyl group can influence the facial selectivity of reactions at adjacent centers and can be chemically modified or cleaved at later stages of a synthetic route.
Synthesis of Complex Polycyclic and Heterocyclic Systems
The construction of complex polycyclic and heterocyclic frameworks is a cornerstone of modern medicinal and materials chemistry. This compound serves as a valuable starting material for creating such intricate structures with stereochemical control. The hydroxyl group and the chiral center are key functional handles for elaboration into ring systems.
For example, the synthesis of substituted tetrahydropyrans, a common motif in many natural products, can be achieved using chiral alcohols. The synthesis often involves a Michael addition reaction followed by cyclization, where the stereochemistry of the alcohol precursor directs the formation of specific diastereomers. While not a direct example, the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones illustrates the stereoselective addition of organometallic reagents to a pyranone precursor, a strategy where a chiral alcohol derivative could be employed to influence the stereochemical outcome.
Furthermore, the synthesis of quinoline (B57606) derivatives, another important class of heterocyclic compounds, has been accomplished through stereoselective methods. Reactions such as aza-Michael additions can be influenced by chiral moieties attached to the reactants, leading to the formation of specific enantiomers or diastereomers of the heterocyclic product.
Derivatization Studies for Structure-Reactivity Relationships and New Reagent Development
To fully exploit the potential of this compound, researchers undertake derivatization studies. By converting the hydroxyl group into other functionalities, new reagents are developed, and a deeper understanding of structure-reactivity relationships is gained. These studies are crucial for optimizing reaction conditions and for designing new synthetic methodologies.
A common derivatization involves the formation of esters or ethers at the hydroxyl position. For example, the synthesis of a Mosher ester by reacting the alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a standard method for determining the enantiomeric purity of chiral alcohols. This derivatization is a key analytical step in many asymmetric syntheses.
Moreover, attaching the alcohol to a prochiral substrate allows it to function as a chiral auxiliary. The resulting derivative, such as an ester or an acetal, can then undergo reactions like alkylations or aldol (B89426) additions. The steric and electronic properties of the p-methoxyphenyl group on the auxiliary guide the incoming reagent to a specific face of the molecule, resulting in a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields an enantiomerically enriched product. Studies on similar systems, such as those using oxazolidinone or camphor-based auxiliaries, have established the principles that govern this type of asymmetric induction.
| Derivative Type | Purpose | Key Finding |
| Mosher Ester | Determination of enantiomeric excess | Allows for quantification of stereochemical purity via NMR analysis. |
| Acyl Derivatives | Chiral Auxiliary in Alkylations | The p-methoxyphenyl group can provide effective facial shielding to direct electrophilic attack. |
| Acetal Derivatives | Control in Aldol Reactions | Influences the formation of syn- or anti-aldol products depending on reaction conditions. |
Intermediate in the Synthesis of Aryl-Substituted Propanols and Diols
This compound is a key intermediate in the synthesis of a variety of other functionalized aryl-substituted propanols and diols. These products are often targets themselves for applications in medicinal chemistry or materials science.
For instance, the synthesis of more complex arylpropanols, such as the neolignan (1R,2S)-2-(4'-allyl-2',6'-dimethoxyphenoxyl)-1-(4''-hydroxy-3'',5''-dimethoxyphenyl)propan-1-ol, involves the coupling of two distinct aryl units. The synthesis of such molecules often relies on the stereoselective creation of a propanol (B110389) backbone, which is then further elaborated. The asymmetric dihydroxylation of an appropriate alkene precursor is a common method to install the necessary stereocenters, creating a diol that can be selectively modified.
The synthesis of 2-substituted 2-aminopropane-1,3-diols, a class of compounds with significant immunosuppressive activity, also highlights the importance of substituted propanol frameworks. In the development of drugs like Fingolimod, the core structure is a 2-amino-1,3-propanediol. The synthesis of analogs often starts from precursors that contain a phenylpropane unit, which is later functionalized to introduce the amino and additional hydroxyl groups. The stereochemistry of these precursors is critical for the biological activity of the final compound.
| Target Compound Class | Synthetic Strategy | Relevance of this compound |
| Neolignans | Asymmetric dihydroxylation, Mitsunobu reaction | Serves as a model or precursor for the chiral propanol backbone. |
| 2-Amino-1,3-propanediols | Introduction of nitrogen, hydroxylation | Provides the core arylpropane structure with defined stereochemistry. |
| Substituted Diols | Oxidation or reduction of derivatives | The existing stereocenter directs the stereochemistry of the newly formed center. |
Future Research Directions and Emerging Trends in Chiral Aryl Propanol Chemistry
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The quest for higher enantioselectivity in the synthesis of chiral alcohols is driving the development of sophisticated catalytic systems. Traditional methods often rely on kinetic resolution (KR) using enzymes like lipases, which can preferentially react with one enantiomer in a racemic mixture. mdpi.com However, the theoretical maximum yield for this process is 50%. A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with a catalyst that racemizes the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100%. mdpi.com
Recent research has focused on creating novel catalysts for these DKR processes. Excellent results in selectivity have been achieved for substrates like aryl alkyl carbinols and aryl-substituted propargylic alcohols. mdpi.com The development of heterogeneous supported catalysts is another key trend, enabling their use in continuous-flow reactors. This approach improves the turnover numbers and lifetimes of catalysts by eliminating the need for recovery and reuse after each batch, leading to higher productivity and reproducibility. mdpi.com
Furthermore, the field is expanding beyond traditional metal-based catalysts to include organocatalysts. chiralpedia.com These small, chiral organic molecules, such as proline derivatives and N-heterocyclic carbenes, offer a versatile and often more sustainable alternative to metal complexes. chiralpedia.com The development of new catalytic systems, whether enzymatic, metallic, or organic, is fundamental to achieving the high levels of enantiopurity required for modern applications.
Table 1: Comparison of Catalytic Strategies for Chiral Alcohol Synthesis
| Catalytic Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Kinetic Resolution (KR) | Enzymatic process that selectively transforms one enantiomer from a racemic mixture. mdpi.com | High enantioselectivity for certain substrates. mdpi.com | Maximum theoretical yield of 50%. mdpi.com |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the unreacted enantiomer. mdpi.com | Theoretical yield approaching 100%. mdpi.com | Requires compatible enzyme and racemization catalyst. mdpi.com |
| Asymmetric Organocatalysis | Uses small chiral organic molecules as catalysts. chiralpedia.com | Metal-free, often more stable, and sustainable. chiralpedia.com | Catalyst loading and efficiency can be a concern. |
| Heterogeneous Catalysis | Catalysts are immobilized on a solid support for use in flow chemistry. mdpi.com | Easy separation, reusability, suitable for continuous processes. mdpi.com | Mass transfer limitations, potential for lower activity. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by transforming how researchers approach reaction design and optimization. chiralpedia.comresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, control selectivity, and accelerate the discovery of new catalysts and processes. researchgate.net
For stereoselective reactions like the synthesis of chiral aryl propanols, ML models can predict the enantioselectivity of a given catalyst-substrate combination. researchgate.net By identifying patterns in reaction data that may not be obvious to human researchers, AI can guide the design of experiments more effectively, saving time and resources. researchgate.netresearchgate.net For example, algorithms can model the complex interplay between reaction components to predict yield and selectivity. researchgate.net
The process involves representing molecules and reactions in a machine-readable format, such as graph structures or string-based notations (SMILES). youtube.comrsc.org AI models, particularly neural networks, are then trained on large databases of known reactions to learn the underlying chemical principles. youtube.comarxiv.org This data-driven approach allows for the prediction of optimal reaction conditions, including solvent and temperature, and can even facilitate the discovery of entirely new reaction pathways. researchgate.netrsc.org As the quality and quantity of chemical data grow, the predictive power of AI in designing stereoselective syntheses is expected to increase significantly, making it an indispensable tool for chemists. chiralpedia.comresearchgate.net
Expansion of Green Chemistry Methodologies for Academic and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chiral compounds, aiming to create processes that are more environmentally benign. chiralpedia.comnih.gov This involves inventing novel reactions that maximize the desired product while minimizing by-products, simplifying operations, and using greener solvents. nih.gov
One major focus is the use of renewable feedstocks. acs.org For instance, there is significant research into producing 1,2-propanediol from bio-based materials like glycerol, a byproduct of biodiesel production, as an alternative to petroleum-based routes. acs.org Another key area is biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations. acs.org A recent strategy for synthesizing chiral aryl alcohols involves the co-cultivation of microorganisms with natural deep-eutectic solvents (NADES), which enhances cell permeability and improves the efficiency of the bioreduction of prochiral ketones. acs.org This method is not only effective but also environmentally friendly, as the NADES can be metabolized by the microbes. acs.org
Energy efficiency is also a critical component of green synthesis. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods. springerprofessional.de The adoption of continuous-flow processes further contributes to sustainability by improving safety, reducing waste, and allowing for more precise control over reaction parameters. mdpi.comnih.gov These green methodologies are essential for developing sustainable synthetic routes for both academic research and industrial-scale production of chiral aryl propanols. nih.gov
Exploration of New Derivatization Agents and Analytical Probes for Chiral Discrimination
The accurate determination of enantiomeric purity is crucial, and this often requires converting a mixture of enantiomers into diastereomers using a chiral derivatizing agent (CDA). wikipedia.org These diastereomers can then be distinguished and quantified using standard analytical techniques like NMR spectroscopy or HPLC. wikipedia.org
While classic reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) have been widely used, research continues into developing new and more effective CDAs. wikipedia.orgresearchgate.net A notable alternative is α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), which has been shown to be superior to Mosher's acid for determining the enantiomeric excess of certain primary alcohols. researchgate.net The development of such agents is driven by the need for greater differences in the spectral properties of the resulting diastereomers, allowing for more accurate analysis. wikipedia.org
Newer analytical strategies are also emerging. Chiral metabolomics, for instance, is a growing field that focuses on the analysis of chiral metabolites in complex biological samples. nih.gov This has spurred the development of novel CDAs, such as Edman-type reagents, which create highly fluorescent derivatives of amino and hydroxy acids, and reagents like (+) or (−)-diacetyl-L-tartaric anhydride (B1165640) (DATAN) for specific applications. nih.gov In addition to derivatization, chiral stationary phases in HPLC and specialized NMR techniques remain vital tools for chiral discrimination. wikipedia.orgnih.gov The ongoing exploration of new agents and methods is essential for advancing our ability to analyze and understand chiral molecules.
Table 2: Selected Chiral Derivatizing Agents (CDAs)
| Derivatizing Agent | Abbreviation | Target Functional Group | Analytical Technique |
|---|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Alcohols, Amines | NMR, HPLC wikipedia.orgresearchgate.net |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Alcohols | NMR researchgate.net |
| (s)-alpha-Methoxybenzyl isocyanate | MIB | Amines, Alcohols | HPLC nih.gov |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanineamide | FDAA (Marfey's Reagent) | Amines, α-Hydroxy acids | HPLC nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
